3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS2/c1-3-13(2)27-19-23-22-18(25(19)15-8-6-7-14(21)11-15)12-24-16-9-4-5-10-17(16)28-20(24)26/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIQPRGEBDUGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, several synthetic routes can be employed, typically involving the cyclization of appropriate intermediates. One common method includes the formation of a triazole ring through a [3+2] cycloaddition reaction. The synthesis begins with the preparation of sec-butylthiol, which is then reacted with 3-chlorophenyl isothiocyanate to form an intermediate. This intermediate undergoes further cyclization and coupling reactions to form the target compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound often utilizes advanced catalytic systems to improve yield and efficiency. The use of transition metal catalysts such as palladium or copper can facilitate these transformations under milder conditions. Optimizing reaction conditions, such as temperature and solvent choice, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is known to undergo various types of chemical reactions, including:
Oxidation: : Can lead to the formation of sulfoxide or sulfone derivatives.
Reduction: : Can reduce specific functional groups to amines or alcohols.
Substitution: : Halogen groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are usually carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the parent compound
Scientific Research Applications
In Chemistry
In chemical research, this compound is often utilized as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in the development of new materials and catalysts.
In Biology and Medicine
The compound's triazole core is known for its antifungal, antibacterial, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and pathogenic microorganisms, making it a promising candidate for drug development.
In Industry
In industrial applications, this compound can be used as a precursor for manufacturing agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure allows for the development of new products with enhanced properties.
Mechanism of Action
The mechanism by which 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects largely depends on its target. In biological systems, it can inhibit specific enzymes or proteins, disrupting essential cellular processes. For instance, it can inhibit the enzyme cytochrome P450, leading to antifungal activity. The compound's ability to interact with biological membranes and proteins makes it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 1,2,4-Triazole Derivatives
Compound 5i : 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one
- Core Structure: 1,2,4-triazole with a 3-chlorophenyl substituent and a thioether-linked ethanone group.
- Properties : Melting point = 99–100°C, yield = 82%.
Compound 5j : 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one
- Structural Variation : 4-Chlorophenyl substituent instead of 3-chlorophenyl.
- Properties : Higher melting point (152–153°C) compared to 5i, suggesting enhanced crystallinity due to para-substitution. Yield = 73% .
Key Comparison :
- The 3-chlorophenyl group in the target compound and 5i may confer similar electronic effects, but the sec-butylthio substituent in the target differs from the ethanone-thioether group in 5i/5j.
Benzo[d]thiazol-2(3H)-one Derivatives
Compound 3gk : 3-Methyl-6-(4-phenylbut-3-yn-2-yl)benzo[d]thiazol-2(3H)-one
- Core Structure : Benzo[d]thiazol-2(3H)-one with a methyl group and an alkyne-linked phenyl substituent.
- Properties : Synthesized in 36% yield as a yellow oil. Lower yield compared to triazole derivatives, possibly due to steric challenges in alkyne functionalization .
Compound 3hf : 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one
Key Comparison :
- The target compound’s triazole-thioether linker distinguishes it from these benzothiazolone derivatives.
Table 1. Comparative Analysis of Structural Analogues
Key Observations:
Substituent Position Effects : The para-chlorophenyl group in 5j increases melting point by ~53°C compared to 5i, highlighting the role of substituent geometry in crystallinity .
Synthetic Challenges : Lower yields in benzothiazolone derivatives (e.g., 3gk, 36%) suggest that introducing bulky or alkyne groups may complicate synthesis compared to triazole-thioether systems .
Bioactivity Trends : Triazole-thioether derivatives (e.g., 5i/5j) show broader bioactivity than benzothiazolone analogues, possibly due to enhanced interaction with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
